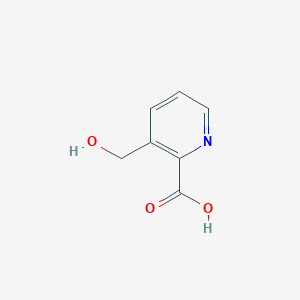

3-(Hydroxymethyl)picolinic acid

Descripción general

Descripción

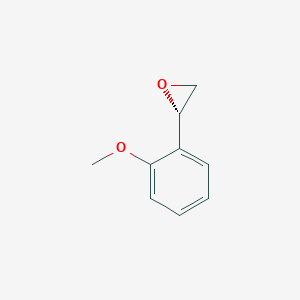

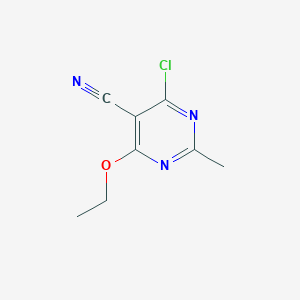

“3-(Hydroxymethyl)picolinic acid” is an organic compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water . In synthetic organic chemistry, it has been used as a substrate in various reactions .

Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)picolinic acid” contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 primary alcohol .

Physical And Chemical Properties Analysis

“3-(Hydroxymethyl)picolinic acid” is a white to tan crystalline solid . It is slightly soluble in water .

Aplicaciones Científicas De Investigación

Photophysics and Quantum Chemistry

- Excited State Proton Transfer Mediated Photophysics: 3-Hydroxy-picolinic acid has been studied for its photophysics using quantum chemistry methods. The carboxylic group in the system acts as a proton transmitter, highlighting the importance of conical intersections in governing its photophysics (Rode & Sobolewski, 2012).

Complex Formation and Structural Analysis

- VO(IV) Complexes Formation: The complex formation between oxovanadium(IV) and 3-hydroxypicolinic acid (3HPA) demonstrates the ambidentate binding properties of the ligand. This includes the formation of picolinate-type, salicylate-type, and mixed-type complexes (Kiss, Bényei, & Kiss, 2003).

Enhancing Mass Spectrometric Ionization Efficiency

- Improvement of Cannabinoids Detection: Picolinic acid esters have been utilized to enhance the mass spectrometric ionization efficiency of cannabinoids, showing significant sensitivity improvements in the detection of these compounds (Thieme, Sachs, Sachs, & Moore, 2015).

Decarboxylation Studies

- Decarboxylation Mechanisms: Studies on 3-substituted picolinic acids, including 3-hydroxypicolinic acid, have provided insights into the decarboxylation mechanisms in buffered aqueous solutions. The study helps in understanding the role of electron-withdrawing and electron-releasing substituents in these processes (Dunn, Lee, & Thimm, 1972).

Biopolymers Analysis

- Matrix for Laser Desorption Mass Spectrometry: 3-Aminopicolinic acid, a derivative of 3-hydroxypicolinic acid, has been found effective as a matrix for matrix-assisted laser desorption/ionization of DNA and proteins, facilitating the detection of biopolymers (Taranenko, Tang, Allman, Ch'ang, & Chen, 1994).

Biosynthesis and Bioengineering

- Reconstitution of Biosynthetic Pathway: The biosynthetic pathway of 3-hydroxypicolinic acid was reconstituted in vitro, revealing the enzymatic mechanism underlying its biosynthesis. This study opens avenues for engineering novel pyridine-based building blocks (Yun, Zhang, Lv, Deng, Deng, & Yu, 2019).

Luminescent Materials

- Lanthanide Luminescent Materials: Lanthanide complexes of 3-hydroxypicolinic acid have been prepared, showcasing their potential as photoactive centers in nanocomposite materials. Their photoluminescence properties offer applications in material science (Soares-Santos, Nogueira, Félix, Drew, Ferreira, Carlos, & Trindade, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Picolinic acid and its derivatives have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . They have also been used in the synthesis of new cocrystals for the discovery of compounds with potent herbicidal activity . Therefore, “3-(Hydroxymethyl)picolinic acid” and its derivatives could potentially be used in the development of new pharmaceuticals and herbicides .

Propiedades

IUPAC Name |

3-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBJYRPOZXOUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)picolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)